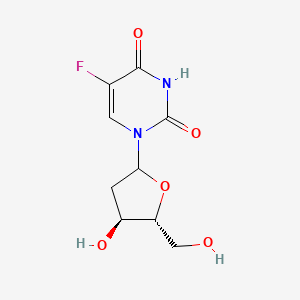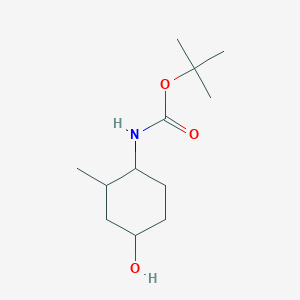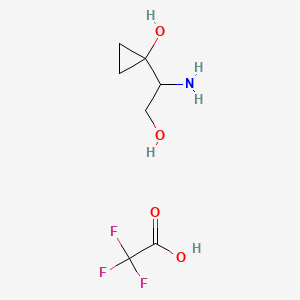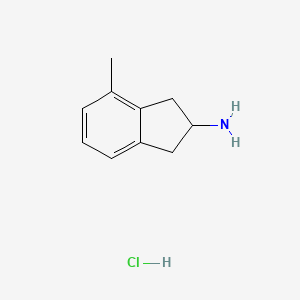![molecular formula C6H9ClO2S B13563046 3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13563046.png)
3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride is a compound belonging to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional cyclic structure, which imparts distinct physicochemical properties. The compound is characterized by a sulfonyl chloride functional group attached to a bicyclo[1.1.1]pentane core, which is further substituted with a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of substituted bicyclo[1.1.1]pentane derivatives . Another approach involves the nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Reactions: Major products are sulfonic acids.
Reduction Reactions: Major products are sulfinic acids.
Applications De Recherche Scientifique
3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing for the formation of various derivatives through substitution reactions. The bicyclo[1.1.1]pentane core provides a rigid and sterically demanding framework, influencing the reactivity and selectivity of the compound in chemical reactions .
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, known for its high strain and unique properties.
1,3-Difunctionalized Bicyclo[1.1.1]pentane Derivatives: These compounds have similar structural features and reactivity patterns.
Uniqueness: 3-Methylbicyclo[111]pentane-1-sulfonyl chloride stands out due to the presence of the sulfonyl chloride functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives
Propriétés
Formule moléculaire |
C6H9ClO2S |
|---|---|
Poids moléculaire |
180.65 g/mol |
Nom IUPAC |
3-methylbicyclo[1.1.1]pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClO2S/c1-5-2-6(3-5,4-5)10(7,8)9/h2-4H2,1H3 |
Clé InChI |
MYVRCJXVLQRFQM-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C1)(C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B13562966.png)
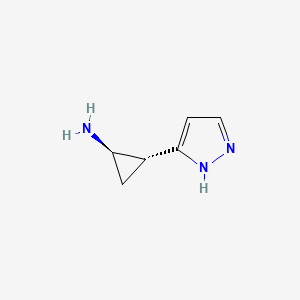
![2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine](/img/structure/B13562968.png)
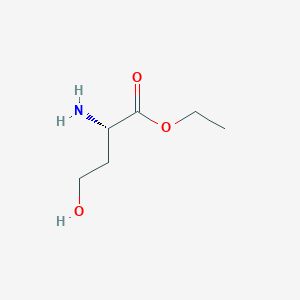
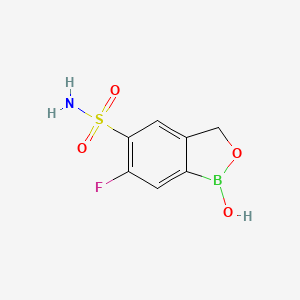
![4,4,5,5-tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13562994.png)
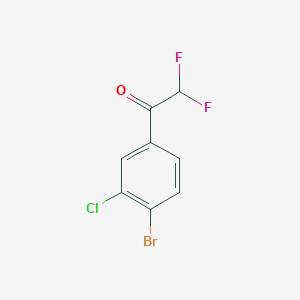
amino}acetic acid](/img/structure/B13563005.png)
![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazinehydrochloride](/img/structure/B13563020.png)
![3-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563027.png)
